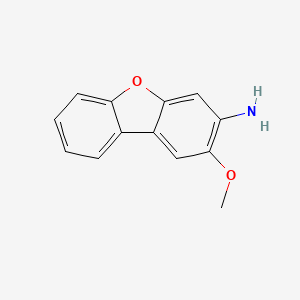
3-氨基-2-甲氧基二苯并呋喃
描述
3-Amino-2-methoxydibenzofuran is a heterocyclic organic compound with the molecular formula C13H11NO2. It is known for its role as an effective inhibitor of 1-nitropyrene metabolism . This compound is characterized by its white to light yellow crystalline appearance and has a melting point of 92-94°C .
科学研究应用
3-Amino-2-methoxydibenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
作用机制
Target of Action
The primary target of 3-Amino-2-methoxydibenzofuran is 1-nitropyrene metabolism . This compound acts as an effective inhibitor of this metabolic pathway .
Mode of Action
It is known to interact with its target, the 1-nitropyrene metabolism, and inhibit its function . The specific interactions and changes resulting from this inhibition are currently under investigation.
Biochemical Pathways
3-Amino-2-methoxydibenzofuran affects the biochemical pathway of 1-nitropyrene metabolism
Result of Action
The molecular and cellular effects of 3-Amino-2-methoxydibenzofuran’s action are largely unknown due to the lack of comprehensive studies. Its known inhibitory effect on 1-nitropyrene metabolism suggests that it may disrupt normal cellular processes associated with this pathway .
生化分析
Biochemical Properties
3-Amino-2-methoxydibenzofuran plays a significant role in biochemical reactions, particularly as an inhibitor of 1-nitropyrene metabolism . It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates . The interaction between 3-Amino-2-methoxydibenzofuran and cytochrome P450 results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of 1-nitropyrene . Additionally, this compound has been used in the synthesis of end-functional PNIPAM, indicating its utility in polymer chemistry .
Cellular Effects
3-Amino-2-methoxydibenzofuran influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell signaling pathways and gene expression is primarily due to its interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By inhibiting these enzymes, 3-Amino-2-methoxydibenzofuran can alter the expression of genes involved in metabolic pathways and cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of 3-Amino-2-methoxydibenzofuran involves its binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, leading to a decrease in the metabolism of substrates such as 1-nitropyrene . The inhibition of cytochrome P450 by 3-Amino-2-methoxydibenzofuran results in changes in gene expression and cellular metabolism, as the enzyme is responsible for the oxidative metabolism of various compounds . Additionally, the compound’s role in the synthesis of end-functional PNIPAM suggests its involvement in polymerization reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-methoxydibenzofuran have been observed to change over time. The compound is stable under standard laboratory conditions, with a melting point of 92-94°C . Its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine the stability, degradation, and long-term impact of 3-Amino-2-methoxydibenzofuran on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Amino-2-methoxydibenzofuran vary with different dosages in animal models. At lower doses, the compound may effectively inhibit cytochrome P450 activity without causing significant toxicity . At higher doses, 3-Amino-2-methoxydibenzofuran can cause adverse effects such as skin and eye irritation, as well as respiratory system irritation . These toxic effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .
Metabolic Pathways
3-Amino-2-methoxydibenzofuran is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the oxidative metabolism of various substrates, including 1-nitropyrene . The compound’s interaction with cytochrome P450 enzymes suggests its potential impact on metabolic flux and metabolite levels, as these enzymes play a key role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 3-Amino-2-methoxydibenzofuran within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular targets such as cytochrome P450 enzymes . The distribution of 3-Amino-2-methoxydibenzofuran within tissues is likely dependent on its binding affinity to specific proteins and its ability to penetrate cellular compartments .
Subcellular Localization
The subcellular localization of 3-Amino-2-methoxydibenzofuran is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit the activity of these enzymes, thereby affecting the metabolism of various substrates . The presence of targeting signals or post-translational modifications that direct 3-Amino-2-methoxydibenzofuran to specific compartments or organelles has not been extensively studied .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxydibenzofuran typically involves the reaction of 2-methoxydibenzofuran with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the amino group at the desired position on the dibenzofuran ring .
Industrial Production Methods: Industrial production of 3-Amino-2-methoxydibenzofuran follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 3-Amino-2-methoxydibenzofuran undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted dibenzofurans .
相似化合物的比较
- 2-Aminobenzoxazole
- 2-Aminobenzimidazole
- 2-Aminobenzothiazole
- 2-Amino-5-chlorobenzoxazole
Comparison: 3-Amino-2-methoxydibenzofuran is unique due to its specific inhibitory action on 1-nitropyrene metabolism, which is not commonly observed in the similar compounds listed above. Additionally, its methoxy group provides distinct chemical reactivity, allowing for a broader range of chemical modifications and applications .
属性
IUPAC Name |
2-methoxydibenzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVWNYSHWQNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020825 | |
| Record name | 2-Methoxy-3-aminodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5834-17-3 | |
| Record name | 2-Methoxy-3-dibenzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-dibenzofuranamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-3-aminodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-DIBENZOFURANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-2-methoxydibenzofuran in the context of the research on 1-nitropyrene?
A: The research paper investigates the impact of copollutants on the metabolism and DNA binding of carcinogenic nitrated polycyclic aromatic hydrocarbons. 3-Amino-2-methoxydibenzofuran is identified as an effective inhibitor of 1-nitropyrene metabolism in in vitro studies using liver microsomes. [, ] This finding suggests that the presence of 3-Amino-2-methoxydibenzofuran could potentially alter the metabolic activation and detoxification pathways of 1-nitropyrene.
Q2: Are there other compounds mentioned in the research that exhibit similar inhibitory effects on 1-nitropyrene metabolism?
A: Yes, the research also highlights pyrene and 2-aminofluorene as inhibitors of 1-nitropyrene metabolism. Pyrene demonstrated mixed-type inhibition in in vitro studies, while 2-aminofluorene was investigated for its in vivo effects on 1-nitropyrene excretion. [, ] The identification of multiple inhibitors emphasizes the potential influence of various copollutants on the bioactivation and carcinogenic potential of 1-nitropyrene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


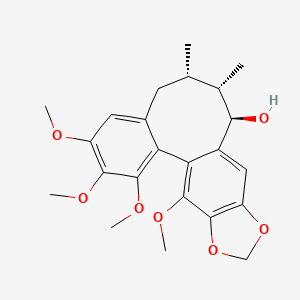
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)

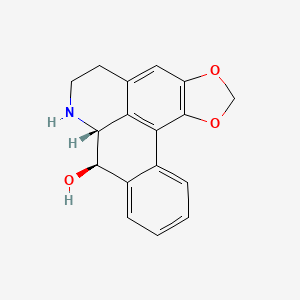
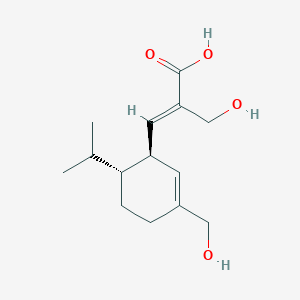
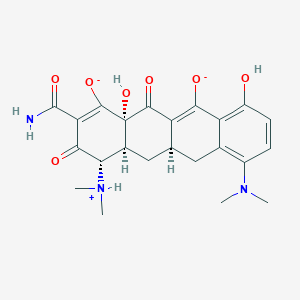
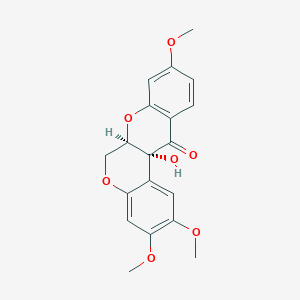
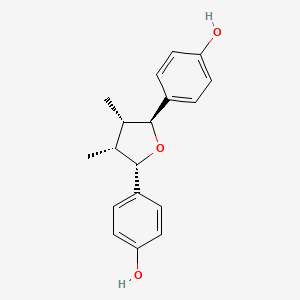

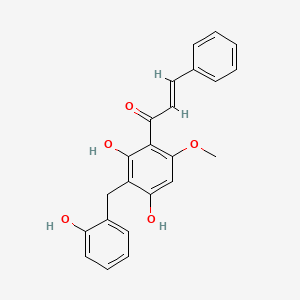
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)

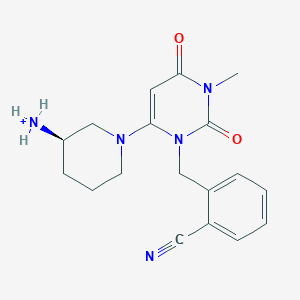
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
